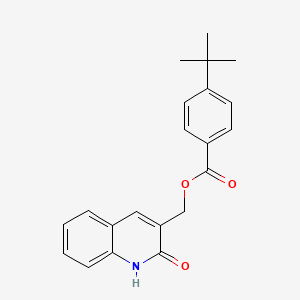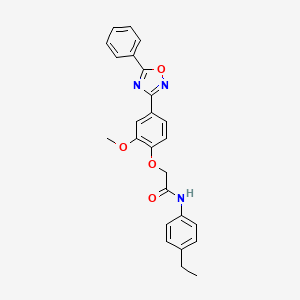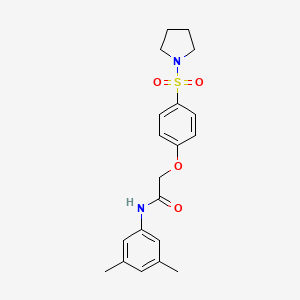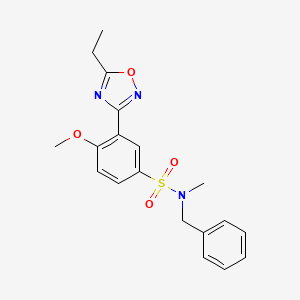
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate, also known as HMBB, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate is not fully understood, but it is believed to involve the interaction of the compound with proteins and enzymes. This compound has been found to inhibit the activity of certain enzymes, which could explain its anti-inflammatory and anti-cancer properties. This compound has also been found to bind to metal ions, which could explain its use as a ligand in the synthesis of metal-organic frameworks.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and anti-cancer properties in vitro. In animal studies, this compound has been found to reduce inflammation and tumor growth. This compound has also been found to have low toxicity, making it a promising candidate for further development as a drug.
Advantages and Limitations for Lab Experiments
One advantage of using (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the compound is relatively new and has not been extensively studied, so its potential side effects and long-term effects are not fully understood.
Future Directions
There are several future directions for research on (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop it into a drug for these indications. Another direction is to study its interactions with proteins and enzymes to identify new drug targets. Additionally, further research could be done on its use as a ligand in the synthesis of metal-organic frameworks and its potential applications in materials science.
Synthesis Methods
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate can be synthesized via a multi-step process starting from 2-hydroxyquinoline and 4-tert-butylbenzoyl chloride. The reaction involves the formation of an ester bond between the two compounds, resulting in the formation of this compound.
Scientific Research Applications
(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, which could lead to the development of new drugs. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
properties
IUPAC Name |
(2-oxo-1H-quinolin-3-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-21(2,3)17-10-8-14(9-11-17)20(24)25-13-16-12-15-6-4-5-7-18(15)22-19(16)23/h4-12H,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWSJYBZGKABPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7695818.png)










![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)